2'-Hydroxy-3-phenylpropiophenone

Description

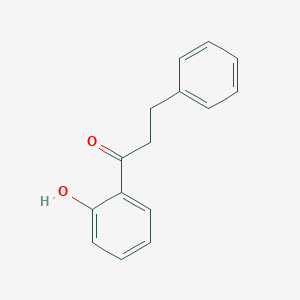

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPGMXJLFWGRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074658 | |

| Record name | 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3516-95-8 | |

| Record name | 2′-Hydroxydihydrochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3516-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxy-3-phenylpropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003516958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyphenyl)-3-phenylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXY-3-PHENYLPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE7O0Z9NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Hydroxy-3-phenylpropiophenone (C15H14O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Hydroxy-3-phenylpropiophenone, a molecule with the chemical formula C15H14O2. This document consolidates available data on its chemical and physical properties, spectroscopic profile, synthesis protocols, and known biological activities. Particular emphasis is placed on its potential as an antiarrhythmic and local anesthetic agent, drawing parallels with its well-studied derivative, propafenone. This guide aims to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Chemical and Physical Properties

This compound is an organic compound classified as an aromatic ketone and a phenol.[1] It typically presents as a white to off-white or slightly yellow crystalline solid or a colorless to yellow liquid.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C15H14O2 | [4][5] |

| Molecular Weight | 226.27 g/mol | [4][6] |

| CAS Number | 3516-95-8 | [4] |

| IUPAC Name | 1-(2-hydroxyphenyl)-3-phenylpropan-1-one | [5] |

| Synonyms | 2'-Hydroxydihydrochalcone, o-Hydroxy-beta-phenyl propiophenone, Propafenone Impurity A | [2][5] |

| Melting Point | 36-37 °C | [2][6] |

| Boiling Point | 158 °C at 2 mmHg | [2] |

| Refractive Index (n20/D) | 1.5968 | [6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, chloroform, dichloromethane, and ethyl acetate. | [1][2] |

| Appearance | White to off-white crystalline powder or solid; slightly yellow crystals. | [1][2] |

Spectroscopic Data

The structural identity of this compound has been confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR | Data available confirming the proton environments of the molecule. |

| ¹³C NMR | Spectral data available for the carbon skeleton. |

| Mass Spectrometry (MS) | Mass-to-charge ratio data confirming the molecular weight. |

| Infrared (IR) Spectroscopy | Spectra available showing characteristic functional group absorptions. |

| Ultraviolet (UV) Spectroscopy | λmax: 324nm (in Methanol)[2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 2'-hydroxychalcone. Another documented synthesis proceeds via an O-arylation of 3-phenylpropionic acid.

Experimental Protocol: Synthesis via O-arylation

This protocol is a typical procedure for the O-arylation of aliphatic carboxylic acids with arynes.[4]

Materials:

-

2-(trimethylsilyl)phenyl trifluoromethanesulfonate

-

3-Phenylpropionic acid

-

Sodium hydroxide (NaOH)

-

Cesium fluoride (CsF)

-

Acetonitrile (CH3CN)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.68 mmol) and 3-phenylpropionic acid (3.4 mmol) in acetonitrile (4.0 mL), add sodium hydroxide (80 mg, 2.0 mmol) under a nitrogen atmosphere.

-

Stir the mixture for 10 minutes at room temperature.

-

Add cesium fluoride (410 mg, 2.7 mmol) to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 4 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to obtain the desired product, this compound.[4]

Biological Activity and Potential Signaling Pathways

Derivatives of this compound have demonstrated notable antiarrhythmic and local anesthetic activities.[3] The biological actions of this compound are likely mediated through the modulation of ion channels, a mechanism shared by its derivative, propafenone.

Antiarrhythmic Activity

The antiarrhythmic effects of compounds structurally related to this compound, such as propafenone, are primarily attributed to the blockade of voltage-gated sodium channels in cardiac muscle cells.[7][8] This action decreases the excitability of the cells and slows the conduction of electrical impulses, thereby helping to restore a normal heart rhythm.[8][9] Propafenone is classified as a Class 1C antiarrhythmic agent.[7] Additionally, some related compounds exhibit beta-adrenergic blocking properties, which can also contribute to their antiarrhythmic effects.[7]

Local Anesthetic Activity

The local anesthetic properties of this compound derivatives are also linked to the blockade of voltage-gated sodium channels, but in peripheral nerves. By reversibly binding to these channels, the compound inhibits the influx of sodium ions necessary for the depolarization of the nerve cell membrane. This action prevents the generation and propagation of nerve impulses, resulting in a loss of sensation in the localized area.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the antiarrhythmic and local anesthetic activities of this compound, based on standard pharmacological methods and studies of related compounds.

In Vivo Antiarrhythmic Assay (Animal Model)

Objective: To evaluate the efficacy of this compound in suppressing chemically-induced cardiac arrhythmias in an animal model.

Materials:

-

This compound

-

Anesthetic agent (e.g., pentobarbital)

-

Arrhythmia-inducing agent (e.g., aconitine or chloroform/epinephrine)

-

Saline (vehicle control)

-

Positive control (e.g., propafenone or lidocaine)

-

Animal model (e.g., rats or guinea pigs)

-

ECG recording equipment

Procedure:

-

Anesthetize the animal and record a baseline electrocardiogram (ECG).

-

Administer the vehicle control, positive control, or this compound at various doses intravenously or intraperitoneally.

-

After a predetermined time, induce arrhythmia by administering the arrhythmogenic agent.

-

Continuously monitor the ECG for the onset and duration of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

-

Analyze the ECG data to determine the protective effect of the test compound against the induced arrhythmia compared to the control groups.

In Vitro Electrophysiology (Patch-Clamp Technique)

Objective: To characterize the effects of this compound on specific ion channels (e.g., voltage-gated sodium channels) in isolated cardiomyocytes or cell lines expressing these channels.

Materials:

-

This compound

-

Isolated cardiomyocytes or a suitable cell line (e.g., HEK293 cells) transfected with the ion channel of interest

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Appropriate intracellular and extracellular recording solutions

Procedure:

-

Culture the cells on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope of the patch-clamp setup and perfuse with the extracellular solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage-clamp protocol to elicit and record the ionic currents through the channel of interest (e.g., a series of depolarizing steps to activate sodium channels).

-

After obtaining a stable baseline recording, perfuse the cell with a solution containing this compound at a specific concentration.

-

Record the changes in the ionic current (e.g., reduction in peak current amplitude, changes in channel kinetics) in the presence of the compound.

-

Wash out the compound to observe the reversibility of the effect.

-

Repeat with different concentrations to establish a dose-response curve.

Conclusion

This compound is a compound with a well-defined chemical structure and established synthesis routes. Its biological activities, particularly its potential as an antiarrhythmic and local anesthetic agent, warrant further investigation. The likely mechanism of action, through the modulation of voltage-gated sodium channels, positions it as a molecule of interest for drug development programs targeting conditions associated with cellular hyperexcitability. This technical guide provides a solid foundation for future research into the pharmacological profile and therapeutic applications of this compound.

References

- 1. youtube.com [youtube.com]

- 2. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. This compound | C15H14O2 | CID 77052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2 -Hydroxy-3-phenylpropiophenone 97 3516-95-8 [sigmaaldrich.com]

- 7. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

- 8. Propafenone - Wikipedia [en.wikipedia.org]

- 9. Propafenone (Rythmol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

An In-depth Technical Guide to 1-(2-hydroxyphenyl)-3-phenylpropan-1-one

This technical guide provides a comprehensive overview of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one, a significant chemical intermediate in the synthesis of pharmaceuticals. The document details its chemical identity, physical and spectroscopic properties, synthesis protocols, and its primary application as a precursor to the antiarrhythmic drug, propafenone.

Chemical Identity and Properties

1-(2-hydroxyphenyl)-3-phenylpropan-1-one, also known as 2'-Hydroxy-3-phenylpropiophenone, is an aromatic ketone that plays a crucial role as a building block in organic synthesis.[1] Its chemical structure consists of a phenyl group attached to a propiophenone core, with a hydroxyl group at the 2' position.[1]

Table 1: Chemical Identifiers and Physical Properties

| Identifier | Value |

| IUPAC Name | 1-(2-hydroxyphenyl)-3-phenylpropan-1-one[2][3] |

| Synonyms | This compound, o-Hydroxy-beta-phenyl propiophenone[2][3] |

| CAS Number | 3516-95-8[2] |

| Molecular Formula | C₁₅H₁₄O₂[2] |

| Molecular Weight | 226.27 g/mol [2] |

| Appearance | Slightly yellow crystalline solid[4] |

| Melting Point | 36-37 °C[4] |

| Boiling Point | 158 °C at 2 mmHg[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1] |

Synthesis of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one

The synthesis of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one can be achieved through a two-step process starting from o-hydroxyacetophenone and benzaldehyde. The initial Claisen-Schmidt condensation reaction forms 2'-hydroxychalcone, which is subsequently hydrogenated to yield the target compound.

Experimental Protocol: Synthesis via 2'-Hydroxychalcone

Step 1: Synthesis of 2'-Hydroxychalcone

-

To a solution of o-hydroxyacetophenone and benzaldehyde in aqueous methanol, add sodium hydroxide.

-

Stir the reaction mixture vigorously for thirty minutes to obtain an orange-red solution.

-

Continue stirring for an additional four hours to ensure the completion of the reaction.

-

Acidify the mixture with hydrochloric acid to precipitate 1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one (2'-hydroxychalcone).

-

Wash the precipitate with water, dry it, and recrystallize from ethanol.[5]

Step 2: Hydrogenation to 1-(2-hydroxyphenyl)-3-phenylpropan-1-one

-

Dissolve the 2'-hydroxychalcone obtained in the previous step in ethanol.

-

Carry out hydrogenation at 1 atmosphere of H₂ pressure at 55°C in the presence of a Palladium on carbon (Pd/C) catalyst and sodium hydroxide.

-

After 48 hours, filter the solution to remove the catalyst.

-

Neutralize the filtrate with aqueous hydrochloric acid and concentrate it under vacuum.

-

Induce crystallization by adding water and cooling in an ice bath to obtain crystals of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one.[5]

Spectroscopic Data

The structural characterization of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data Summary

| Technique | Data |

| Mass Spectrometry (EI) | m/z: 226 (M+), 121, 105, 91, 77, 65, 51[6] |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3396 (O-H, phenolic), 3028, 2926 (C-H), 1639 (C=O)[5] |

| ¹H NMR (CDCl₃, 60 MHz, δ) | 7.0-7.5 (m, 9H, aromatic H), 3.0-3.4 (m, 4H, -CH₂-CH₂-)[5] |

Application in the Synthesis of Propafenone

A primary application of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one is its role as a key intermediate in the synthesis of Propafenone, a class 1C antiarrhythmic drug used to treat conditions associated with rapid heartbeats.[7][8]

Experimental Protocol: Synthesis of Propafenone

-

React the sodium salt of this compound with 1-chloro-2,3-epoxypropane.

-

The resulting epoxide intermediate, 2-(2',3'-epoxypropoxy)-3-phenylpropiophenone, is then reacted with n-propylamine.

-

The final product, Propafenone, is converted to its hydrochloride salt for pharmaceutical use.[4][9]

Mechanism of Action of Propafenone

Propafenone primarily functions by blocking the fast inward sodium channels in the cardiac muscle cells.[2] This action decreases the rate of rise of the action potential (Phase 0), thereby slowing down the conduction of electrical impulses in the heart.[8][10] This helps to restore a normal heart rhythm. Additionally, propafenone exhibits beta-adrenergic blocking activity, which can contribute to its antiarrhythmic effects by reducing heart rate and myocardial contractility.[2]

References

- 1. Propafenone (Rythmol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

- 3. This compound | C15H14O2 | CID 77052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4474986A - Preparation of propafenone - Google Patents [patents.google.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone [webbook.nist.gov]

- 7. Propafenone - Wikipedia [en.wikipedia.org]

- 8. Propafenone: Package Insert / Prescribing Information / MOA [drugs.com]

- 9. Process For Preparing Propafenone Hydrochloride And Its Intermediates [quickcompany.in]

- 10. m.youtube.com [m.youtube.com]

2'-Hydroxy-3-phenylpropiophenone physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2'-Hydroxy-3-phenylpropiophenone. An important metabolite of the Class IC antiarrhythmic drug Propafenone, this compound is of significant interest in pharmaceutical research and drug metabolism studies. This document consolidates key data including its physicochemical characteristics, spectral data, and relevant experimental protocols. Furthermore, it visualizes the synthetic workflow and its metabolic pathway from the parent drug, offering a valuable resource for professionals in pharmacology and medicinal chemistry.

Introduction

This compound, also known as 2'-hydroxydihydrochalcone, is an aromatic ketone and a phenolic derivative. Structurally, it features a phenyl group attached to a propiophenone moiety with a hydroxyl group at the 2' position of the phenyl ring.[1] Its primary significance in the biomedical field stems from its role as a major metabolite of Propafenone, an antiarrhythmic agent used to treat conditions like atrial fibrillation and ventricular arrhythmias.[2][3] The metabolism of Propafenone, primarily mediated by cytochrome P450 enzymes, leads to the formation of this and other metabolites, which themselves can possess pharmacological activity and influence the drug's overall efficacy and safety profile.[3] A thorough understanding of the properties of this compound is therefore crucial for a complete picture of Propafenone's pharmacology.

Chemical and Physical Properties

The fundamental identifying and physicochemical properties of this compound are summarized below. The compound typically presents as a white to off-white or slightly yellow crystalline solid.[1][4] It exhibits poor solubility in water but is soluble in various organic solvents.[1]

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2-hydroxyphenyl)-3-phenylpropan-1-one | [5] |

| Synonyms | 2'-Hydroxydihydrochalcone, Propafenone Impurity A | [4][6] |

| CAS Number | 3516-95-8 | [5] |

| Molecular Formula | C₁₅H₁₄O₂ | [5] |

| Molecular Weight | 226.27 g/mol | [5] |

| Appearance | White to off-white/slightly yellow crystalline powder or solid | [1][4] |

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Melting Point | 36-37 °C | |

| Boiling Point | 158 °C at 2 mmHg | [4] |

| 381.1 ± 25.0 °C at 760 mmHg | ||

| Density | 1.150 - 1.2 g/cm³ (Predicted/Experimental) | [4] |

| Solubility | Sparingly soluble in water. Soluble in ethanol, acetone, chloroform (slightly), dichloromethane (slightly), ethyl acetate (slightly). | [1][4] |

| Flash Point | >113 °C (>230 °F) | [4][7] |

| pKa | 8.07 ± 0.30 (Predicted) | [4] |

Spectral Data

The spectral characteristics are vital for the identification and structural elucidation of this compound. Below are the key spectral data compiled from available literature.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| UV-Vis (λmax) | 324 nm (in Methanol) | [4] |

| ¹H NMR | Expected signals include aromatic protons (phenyl rings), methylene protons (-CH₂-CH₂-), and a phenolic hydroxyl proton (-OH). | [5][8] |

| ¹³C NMR | Expected signals include aromatic carbons, a carbonyl carbon (C=O), and methylene carbons. Aromatic region ~115-160 ppm, Carbonyl ~200+ ppm, Aliphatic ~30-45 ppm. | [9][10][11] |

| FT-IR (Film) | Expected characteristic peaks: O-H stretch (broad, ~3200-3600 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C-H aliphatic stretch (~2850-3000 cm⁻¹), C=O ketone stretch (~1680 cm⁻¹), C=C aromatic stretch (~1450-1600 cm⁻¹), C-O stretch (~1080-1300 cm⁻¹). | [5][12] |

| Mass Spec. (GC-MS) | Top Peaks (m/z): 121, 208, 226 (Molecular Ion) | [2] |

Detailed peak assignments for NMR and IR are based on typical chemical shift and frequency ranges for the respective functional groups, as specific experimental data with assignments are not fully detailed in the cited literature.

Mass Spectrometry Fragmentation

The fragmentation pattern in mass spectrometry provides structural information. For this compound (MW=226), the key observed fragments are:

-

m/z 226 [M]⁺: The molecular ion peak.

-

m/z 121: This major fragment likely corresponds to the hydroxyphenacyl cation [HOC₆H₄CO]⁺, formed by cleavage of the bond between the carbonyl carbon and the adjacent methylene group (α-cleavage). This is a characteristic fragmentation for ketones.[13][14]

-

m/z 105: A possible fragment resulting from the benzyl cation [C₆H₅CH₂]⁺ or subsequent fragmentation.

-

m/z 91: Often corresponds to the tropylium ion [C₇H₇]⁺, a rearrangement product from the benzyl portion of the molecule.

Biological Role and Significance

Metabolite of Propafenone

This compound is a product of the hepatic metabolism of Propafenone.[2] Propafenone is primarily metabolized by the cytochrome P450 enzymes, specifically CYP2D6 (leading to 5-hydroxypropafenone) and, to a lesser extent, CYP3A4 and CYP1A2 (leading to N-depropylpropafenone).[3][15] While 5-hydroxypropafenone is a major active metabolite, other metabolic transformations, including those leading to the formation of this compound, contribute to the drug's complex pharmacokinetic profile.[16] The rate and pathway of metabolism can vary significantly between individuals due to genetic polymorphisms in the CYP2D6 enzyme, affecting the plasma concentrations of both the parent drug and its metabolites.[16]

Pharmacological Activity of Parent Compound

Propafenone is a Class 1C antiarrhythmic agent. Its primary mechanism of action is the potent blockade of fast inward sodium channels (INa) in cardiac cells.[17] This action reduces the upstroke velocity of the action potential (Phase 0), slows down conduction velocity in the atria, AV node, and ventricles, and thereby suppresses arrhythmias.[17] It also exhibits weak β-adrenergic blocking and local anesthetic activities.[1] The biological activity of its metabolites, including this compound derivatives, has been a subject of study, with some derivatives showing antiarrhythmic and local anesthetic properties.

Visualizations

Metabolic Pathway of Propafenone

The following diagram illustrates the primary metabolic pathways of Propafenone, highlighting the roles of key CYP450 enzymes and the formation of major metabolites.

Caption: Metabolic pathway of Propafenone via CYP450 enzymes.

General Synthesis Workflow

The diagram below outlines a general experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of the target compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the O-arylation of aliphatic carboxylic acids with arynes.[6]

Materials:

-

2-(trimethylsilyl)phenyl trifluoromethanesulfonate

-

3-Phenylpropionic acid

-

Sodium hydroxide (NaOH)

-

Cesium fluoride (CsF)

-

Acetonitrile (anhydrous)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

-

Nitrogen gas supply

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.68 mmol) and 3-phenylpropionic acid (3.4 mmol) to acetonitrile (4.0 mL).

-

Basification: Add sodium hydroxide (80 mg, 2.0 mmol) to the mixture. Stir for approximately 10 minutes at room temperature (20°C).

-

Reaction Initiation: Introduce cesium fluoride (410 mg, 2.7 mmol) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain stirring for 4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue is purified by flash column chromatography on a silica gel column.

-

Elution: Elute the column with a solvent system of petroleum ether/ethyl acetate (10:1 v/v) to isolate the desired product, this compound.

Protocol 2: In Vitro Metabolism of Propafenone using Human Liver Microsomes

This protocol provides a general method to study the formation of metabolites, including this compound, from Propafenone.[1]

Materials:

-

Propafenone hydrochloride

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH-regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (cold, containing an appropriate internal standard for LC-MS/MS)

-

Water bath or incubator set to 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Propafenone in a suitable solvent (e.g., DMSO or methanol).

-

Prepare the NADPH-regenerating system solution in phosphate buffer.

-

Thaw the pooled human liver microsomes on ice immediately before use.

-

-

Incubation Setup:

-

In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, and human liver microsomes to a final protein concentration of approximately 0.5 mg/mL.

-

Add the Propafenone stock solution to achieve the desired final concentration (e.g., 1 µM).

-

Pre-incubate this mixture for 5 minutes at 37°C.

-

-

Reaction Initiation:

-

Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the microcentrifuge tube.

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Sampling and Reaction Termination:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a separate tube containing cold acetonitrile with an internal standard. This will precipitate the microsomal proteins and stop the enzymatic reaction.

-

-

Sample Processing:

-

Vortex the quenched samples thoroughly.

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining Propafenone and the formation of its metabolites, including this compound.

-

Conclusion

This compound is a molecule of considerable interest due to its status as a key metabolite of the antiarrhythmic drug Propafenone. This guide has provided a detailed compilation of its known physical and chemical properties, presented in a structured format for ease of reference. The inclusion of detailed experimental protocols for its synthesis and for studying its formation via in vitro metabolism, along with visualizations of these processes, serves to equip researchers with practical information. A deeper understanding of this metabolite is integral to the broader comprehension of Propafenone's pharmacokinetics and pharmacodynamics, which is essential for the ongoing development of safer and more effective cardiovascular therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. 2'-Hydroxypropiophenone(610-99-1) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C15H14O2 | CID 77052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2'-Hydroxypropiophenone(610-99-1) 1H NMR spectrum [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

Solubility of 2'-Hydroxy-3-phenylpropiophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2'-Hydroxy-3-phenylpropiophenone in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and furnishes a detailed, generalized experimental protocol for determining the solubility of organic compounds. Furthermore, a visualization of a common synthesis pathway for this compound is provided to offer a comprehensive profile of this compound.

Data Presentation: Solubility Summary

| Organic Solvent | Qualitative Solubility |

| Ethanol | Soluble |

| Acetone | Soluble |

| Chloroform | Slightly Soluble[1] |

| Dichloromethane | Slightly Soluble[1] |

| Ethyl Acetate | Slightly Soluble[1] |

| Water | Sparingly Soluble[2] |

Experimental Protocols: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solutes):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Instrumental Analysis (HPLC or UV-Vis):

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent using volumetric flasks.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

Mandatory Visualization: Synthesis of this compound

The following diagram illustrates a synthetic route for this compound. This pathway is a crucial aspect for researchers working with this compound, providing context for its origin and potential impurities.

Caption: Synthesis workflow for this compound.

References

2'-Hydroxy-3-phenylpropiophenone melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2'-Hydroxy-3-phenylpropiophenone

Introduction

This compound is a ketone derivative that is also known as a metabolite of Propafenone.[1] This compound, with the chemical formula C15H14O2, is of interest to researchers in drug development and medicinal chemistry due to its association with antiarrhythmic, spasmolytic, and local anesthetic activities.[1][2] A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is crucial for its synthesis, purification, and formulation in various research and development applications. This guide provides a detailed overview of these properties, along with standardized experimental protocols for their determination.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. These values have been compiled from various literature sources.

| Property | Value |

| Melting Point | 36-37 °C[1][2][3][4] |

| Boiling Point | 381.1 ± 25.0 °C (at 760 mmHg)[3] |

| 158 °C (at 2 mmHg)[1][4][5] | |

| Molecular Formula | C15H14O2[3][4] |

| Molecular Weight | 226.27 g/mol [3] |

| Density | 1.2 ± 0.1 g/cm³[3] |

| 1.150 ± 0.06 g/cm³ (Predicted)[4] | |

| Refractive Index | n20/D 1.5968[1][2][4] |

| Flash Point | 113 °C (closed cup)[2] |

| >230 °F[4] | |

| Appearance | Slightly yellow crystals or solid[1][2][4] |

Experimental Protocols

Detailed experimental procedures for determining the melting and boiling points of this compound are outlined below. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

-

Sample Preparation : A small amount of crystalline this compound is finely powdered. The powder is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus : A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

-

Procedure :

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of approximately 10-20 °C per minute initially.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded.

-

The heating rate is reduced to 1-2 °C per minute when the temperature is within 15-20 °C of the expected melting point to ensure accuracy.

-

The melting point is reported as a range from the initial to the final melting temperature.

-

Boiling Point Determination (Distillation Method)

Due to the high boiling point of this compound at atmospheric pressure, vacuum distillation is the preferred method to prevent decomposition.

-

Apparatus : A standard vacuum distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.

-

Procedure :

-

A sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stirrer.

-

The system is sealed and evacuated to the desired pressure (e.g., 2 mmHg).

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

-

The pressure should be monitored and kept constant throughout the distillation.

-

Workflow for Physicochemical Characterization

The logical workflow for the determination of the key physical properties of this compound is illustrated in the diagram below.

Caption: Workflow for determining the melting and boiling points.

References

Structural Elucidation of 2'-Hydroxy-3-phenylpropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2'-Hydroxy-3-phenylpropiophenone, a significant organic compound with applications in medicinal chemistry and organic synthesis. This document details the spectroscopic data, experimental protocols, and relevant biological pathways associated with this molecule.

Compound Overview

This compound is an aromatic ketone with the chemical formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol .[1] It presents as a white to off-white crystalline solid with a melting point of 36-37 °C. The structure consists of a phenyl group attached to a propiophenone backbone, with a hydroxyl group at the 2'-position of the phenyl ring. This compound is a known metabolite of the antiarrhythmic drug Propafenone and its derivatives have shown potential antiarrhythmic, spasmolytic, and local anesthetic activities.

Data Presentation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 1H | Ar-H (H-6') |

| 7.50 - 7.40 | m | 1H | Ar-H (H-4') |

| 7.35 - 7.15 | m | 5H | Ar-H (Phenyl group) |

| 7.00 - 6.85 | m | 2H | Ar-H (H-3', H-5') |

| 3.30 | t | 2H | -CH₂- (alpha to carbonyl) |

| 3.05 | t | 2H | -CH₂- (benzylic) |

| 12.50 | s | 1H | -OH (phenolic) |

Note: Predicted values based on typical chemical shift ranges for similar structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 206.0 | C=O (Ketone) |

| 162.5 | C-2' (C-OH) |

| 141.0 | C-1 (Phenyl group) |

| 136.0 | C-4' |

| 130.0 | C-6' |

| 128.5 | C-2, C-6 (Phenyl group) |

| 128.3 | C-3, C-5 (Phenyl group) |

| 126.0 | C-4 (Phenyl group) |

| 119.0 | C-5' |

| 118.5 | C-1' |

| 118.0 | C-3' |

| 40.0 | -CH₂- (alpha to carbonyl) |

| 30.0 | -CH₂- (benzylic) |

Note: Predicted values based on typical chemical shift ranges for similar structures. Actual experimental values may vary.

FTIR Spectroscopic Data

Table 3: FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic, H-bonded) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1680 - 1660 | Strong | C=O stretch (ketone, conjugated) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1300 - 1000 | Medium | C-O stretch (phenol) |

| 900 - 675 | Strong | C-H out-of-plane bend (aromatic) |

Note: These are typical absorption ranges for the respective functional groups and the actual peak positions may vary.

Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 226 | 45 | [M]⁺ (Molecular Ion) |

| 208 | 20 | [M - H₂O]⁺ |

| 135 | 30 | [C₉H₇O]⁺ |

| 121 | 100 | [C₇H₅O₂]⁺ (Base Peak) |

| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |

Note: The fragmentation pattern is predicted based on the structure. The base peak at m/z 121 likely corresponds to the hydroxyphenacyl cation.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A plausible synthetic route to this compound is via a Friedel-Crafts acylation or a related coupling reaction. The following is an adapted general procedure for the O-arylation of a carboxylic acid with an aryne precursor.

Materials:

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

-

3-Phenylpropionic acid

-

Sodium hydroxide

-

Cesium fluoride

-

Acetonitrile (anhydrous)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

-

Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 3-Phenylpropionic acid (3.4 mmol) in anhydrous acetonitrile (4.0 mL) under a nitrogen atmosphere, add sodium hydroxide (80 mg, 2.0 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.68 mmol) to the reaction mixture.

-

Introduce cesium fluoride (410 mg, 2.7 mmol) to the flask.

-

Heat the reaction mixture to 80°C and stir for 4 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to yield this compound.

NMR Spectroscopy Protocol

Instrumentation:

-

A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

FTIR Spectroscopy Protocol

Instrumentation:

-

A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The GC will separate the compound from any residual solvent or impurities. A suitable temperature program for the GC oven should be used to ensure good separation and peak shape.

-

The separated compound will then enter the mass spectrometer.

-

Acquire the mass spectrum using electron ionization at a standard energy of 70 eV. Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound.

Biological Pathway: Propafenone Metabolism

This compound is a metabolite of the antiarrhythmic drug propafenone. The following diagram illustrates the primary metabolic pathways of propafenone.[2][3][4]

References

An In-depth Technical Guide on the Safety and Hazards of 2'-Hydroxy-3-phenylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 2'-Hydroxy-3-phenylpropiophenone (CAS No: 3516-95-8). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a solid that can appear as a colorless to yellow liquid or solid. It is a derivative of propiophenone and has been identified in plants such as Flindersia brassii and Peperomia obtusifolia.[1] Its derivatives have been studied for potential antiarrhythmic, spasmolytic, and local anesthetic activities.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | PubChem[1] |

| Molecular Weight | 226.27 g/mol | PubChem[1] |

| CAS Number | 3516-95-8 | ChemIDplus, ECHA[1] |

| Melting Point | 36-37 °C (lit.) | Chemsrc, Sigma-Aldrich[2] |

| Boiling Point | 158 °C at 2 mmHg (lit.) | ChemBK[3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | Sigma-Aldrich |

| Refractive Index | n20/D 1.5968 (lit.) | Sigma-Aldrich |

| Density | 1.150 ± 0.06 g/cm³ (Predicted) | ChemBK[3] |

GHS Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on aggregated data from multiple sources, this compound has been assigned the following classifications. It is important to note that a small percentage of reports (4% of 199) indicate that this chemical does not meet GHS hazard criteria.[1]

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][2][4] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1][2][4] |

| Specific target organ toxicity, single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1][2][4] |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life[5] |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[5] |

GHS Pictograms:

-

GHS07 (Exclamation Mark): Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.[2]

-

GHS09 (Environment): Indicates hazards to the aquatic environment.

Signal Word: Warning[1][2][4][5]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H400: Very toxic to aquatic life.[5]

-

H410: Very toxic to aquatic life with long lasting effects.[5]

Precautionary Statements:

-

Prevention:

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]

-

P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6][7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

-

P391: Collect spillage.[5]

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.[6]

-

-

Disposal:

Toxicological Information

Experimental Protocols

As no specific toxicity studies for this compound were found, this section outlines general, standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) that are typically used to assess the hazards identified for this chemical. These are provided as a reference for the type of studies required to generate the data that informs GHS classifications.

OECD Guideline for Testing of Chemicals, No. 425: Acute Oral Toxicity: Up-and-Down Procedure (UDP)

-

Purpose: To determine the acute oral toxicity of a substance, providing an estimate of the LD50.

-

Methodology: A sequential dosing approach is used, typically with a single animal at each step. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required. Observations of the animals are made for a period of up to 14 days to monitor for signs of toxicity and mortality.

OECD Guideline for Testing of Chemicals, No. 404: Acute Dermal Irritation/Corrosion

-

Purpose: To assess the potential of a substance to cause skin irritation or corrosion.

-

Methodology: A small amount of the test substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.

OECD Guideline for Testing of Chemicals, No. 405: Acute Eye Irritation/Corrosion

-

Purpose: To determine the potential of a substance to cause eye irritation or corrosion.

-

Methodology: A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit). The other eye serves as a control. The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific time points after instillation.

First-Aid Measures

In case of exposure to this compound, the following first-aid measures are recommended:

-

General Advice: Consult a physician and show them the safety data sheet.[4][5]

-

If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[4][5]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4][5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4][5]

Handling, Storage, and Personal Protection

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[6]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The recommended storage temperature is 2-8°C.[6]

-

Personal Protective Equipment (PPE):

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]

-

Accidental Release Measures: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]

Visualizations

The following diagram illustrates the general workflow for GHS hazard communication.

Caption: GHS Hazard Communication Workflow for Chemical Safety.

References

- 1. This compound | C15H14O2 | CID 77052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:3516-95-8 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. file.medchemexpress.com [file.medchemexpress.com]

The Diverse Biological Activities of 2'-Hydroxy-3-phenylpropiophenone Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-3-phenylpropiophenone and its derivatives represent a class of organic compounds with a growing body of research highlighting their significant and varied biological activities. This technical guide provides an in-depth overview of the current scientific understanding of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Core Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects, making them promising candidates for further investigation. The primary activities identified in the literature include:

-

Anticancer Activity: These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: Derivatives have displayed inhibitory effects against a range of bacterial and fungal strains.

-

Anti-inflammatory Activity: The anti-inflammatory properties of these compounds are often linked to their ability to modulate key signaling pathways involved in the inflammatory response.

-

Other Activities: Research has also pointed towards antiarrhythmic, spasmolytic, local anesthetic, and antioxidant properties of certain derivatives[1][2].

Quantitative Data on Biological Activity

To facilitate a comparative analysis of the potency of various this compound derivatives, the following tables summarize the available quantitative data from scientific literature.

Table 1: Anticancer Activity of Phenylpropiophenone Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Phenylpropiophenone Derivative 1 | HeLa | 15.5 | [1] |

| Phenylpropiophenone Derivative 2 | Fem-X | 12.3 | [1] |

| Phenylpropiophenone Derivative 3 | PC-3 | 25.1 | [1] |

| Phenylpropiophenone Derivative 4 | MCF-7 | 18.7 | [1] |

| Phenylpropiophenone Derivative 5 | LS174 | 22.4 | [1] |

| Phenylpropiophenone Derivative 6 | K562 | 19.8 | [1] |

IC50: The half maximal inhibitory concentration.

Table 2: Antimicrobial Activity of 3-Hydroxy-2-methylene-3-phenylpropionic Acid Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Nitro-substituted derivative | S. aureus | 14-16 | [3] |

| Dichloro-substituted derivative | C. diphtheriae | 15-16 | [3] |

| 4-chloro-substituted derivative | E. coli | 15-16 | [3] |

| 2-nitro-substituted derivative | A. niger | 11 | [3] |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols used to evaluate the biological activities of this compound derivatives.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Workflow for MTT Assay

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Method

Anti-inflammatory Activity Evaluation: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening acute anti-inflammatory activity.

Workflow for Carrageenan-Induced Paw Edema Assay

Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory and some anticancer effects of chalcones, which are structurally related to this compound derivatives, are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival.

Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound Derivatives

References

The Natural Occurrence of 2'-Hydroxy-3-phenylpropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-3-phenylpropiophenone, a member of the dihydrochalcone class of flavonoids, is a naturally occurring phenolic compound. Dihydrochalcones are recognized for their diverse biological activities, making them of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, its biosynthetic origins, and potential cellular interactions. The information is presented to support further research and development efforts related to this compound.

Data Presentation: Natural Sources

This compound has been identified in the following plant species. However, quantitative data regarding its concentration or isolation yield from these natural sources is not extensively documented in publicly available scientific literature.

| Plant Species | Family | Plant Part(s) | Quantitative Data (Concentration/Yield) |

| Flindersia brassii | Rutaceae | Not Specified | Data not available in cited literature. |

| Peperomia obtusifolia | Piperaceae | Not Specified | Data not available in cited literature. |

Experimental Protocols

A specific, detailed experimental protocol for the isolation of this compound from its known natural sources is not available in the reviewed literature. However, a general methodology for the extraction and isolation of phenolic compounds from Peperomia obtusifolia can be adapted for this purpose. The following is a generalized protocol based on established phytochemical investigation techniques.

Objective: To isolate this compound from plant material.

Materials and Reagents:

-

Dried and powdered plant material (e.g., leaves of Peperomia obtusifolia)

-

Methanol (analytical grade)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Distilled water

-

Silica gel for column chromatography

-

Appropriate solvents for column chromatography elution (e.g., hexane-ethyl acetate gradients)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard of this compound (for comparison)

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

Methodology:

-

Extraction:

-

Macerate the dried, powdered plant material with methanol at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.

-

Filter the extract and repeat the extraction process with fresh methanol to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude methanolic extract in a mixture of methanol and water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane and ethyl acetate.

-

Separate the layers and concentrate each fraction using a rotary evaporator. The fraction containing this compound is expected to be in the less polar fractions (e.g., ethyl acetate).

-

-

Chromatographic Purification:

-

Subject the target fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Collect fractions and monitor the separation process using thin-layer chromatography (TLC), comparing with a standard of this compound if available.

-

Pool the fractions containing the compound of interest based on the TLC analysis.

-

Further purification can be achieved by repeated column chromatography or by using other techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation:

-

The structure of the isolated compound should be confirmed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC)

-

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

-

Infrared (IR) spectroscopy to identify functional groups.

-

Ultraviolet-Visible (UV-Vis) spectroscopy.

-

-

Biosynthesis

This compound belongs to the dihydrochalcone subgroup of flavonoids. Its biosynthesis follows the general phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds in plants. The pathway commences with the aromatic amino acid L-phenylalanine.

The key steps in the biosynthesis of the dihydrochalcone backbone are:

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

-

Hydroxylation: Cinnamic acid is then hydroxylated by Cinnamate-4-Hydroxylase (C4H) to yield p-coumaric acid.

-

CoA Ligation: p-Coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA.

-

Reduction: In a key step differentiating dihydrochalcone biosynthesis from that of other flavonoids, p-coumaroyl-CoA is reduced to p-dihydrocoumaroyl-CoA.

-

Condensation and Cyclization: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to form a 2'-hydroxydihydrochalcone skeleton. Further enzymatic modifications, such as specific hydroxylations and methylations, would then lead to the final structure of this compound.

Signaling Pathways

As a flavonoid, this compound may interact with various cellular signaling pathways. While specific studies on this particular compound are limited, the broader class of flavonoids is known to modulate key signaling cascades involved in cellular processes such as inflammation, proliferation, and apoptosis. One of the well-studied pathways influenced by flavonoids is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Flavonoids can exert their effects by:

-

Directly inhibiting kinases: Some flavonoids can bind to the ATP-binding site of kinases in the MAPK pathway, such as ERK, JNK, and p38, thereby inhibiting their activity.

-

Modulating upstream signaling components: They can also affect receptor tyrosine kinases or other upstream proteins that activate the MAPK cascade.

-

Altering gene expression: By modulating the MAPK pathway, flavonoids can influence the activity of downstream transcription factors (e.g., AP-1, NF-κB), leading to changes in the expression of genes involved in inflammation and cell survival.

Conclusion

This compound is a naturally occurring dihydrochalcone with confirmed presence in Flindersia brassii and Peperomia obtusifolia. While there is a foundation for understanding its biosynthesis and potential biological activities through the lens of flavonoid chemistry, significant research gaps remain. Specifically, there is a need for quantitative analysis of its abundance in natural sources and the development of optimized isolation protocols. Further investigation into its specific interactions with cellular signaling pathways will be crucial in elucidating its pharmacological potential and paving the way for its application in drug development.

Methodological & Application

Synthesis of 2'-Hydroxy-3-phenylpropiophenone: A Detailed Guide for Researchers

Application Notes and Protocols for the Conversion of 2'-Hydroxychalcone

This document provides comprehensive application notes and detailed experimental protocols for the synthesis of 2'-Hydroxy-3-phenylpropiophenone, a valuable propiophenone derivative with applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxyacetophenone and benzaldehyde to yield 2'-hydroxychalcone, followed by the selective catalytic hydrogenation of the chalcone's α,β-unsaturated bond.

This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a clear and detailed methodology, expected outcomes, and characterization data to facilitate the successful synthesis and purification of the target compound.

I. Overview of the Synthetic Pathway

The synthesis proceeds in two distinct stages:

-

Claisen-Schmidt Condensation: Formation of the intermediate, 2'-hydroxychalcone, through the reaction of 2'-hydroxyacetophenone with benzaldehyde in the presence of a base catalyst.

-

Catalytic Hydrogenation: Selective reduction of the carbon-carbon double bond of the 2'-hydroxychalcone to afford the final product, this compound.

Below is a diagram illustrating the overall synthetic workflow.

II. Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxychalcone via Claisen-Schmidt Condensation

This protocol details the synthesis of the intermediate compound, 2'-hydroxychalcone.

Materials:

-

2'-Hydroxyacetophenone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol

-

Hydrochloric Acid (HCl), dilute

-

Crushed Ice

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (0.05 mol) and benzaldehyde (0.05 mol) in 50 mL of ethanol.

-

Reaction Initiation: While stirring the solution at room temperature, slowly add a solution of sodium hydroxide (20 mL of 40% aqueous solution) or potassium hydroxide dropwise.[1]

-

Reaction Monitoring: The reaction mixture will typically turn yellow or orange. The progress of the reaction should be monitored by TLC until the starting 2'-hydroxyacetophenone spot is no longer visible. The reaction is generally stirred for approximately 4 hours at 0°C for optimal yield and purity.[1]

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (approximately 200 g).[2]

-

Acidification: Slowly acidify the mixture with dilute hydrochloric acid until the pH is acidic. A yellow precipitate of 2'-hydroxychalcone will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral. The crude 2'-hydroxychalcone can be further purified by recrystallization from ethanol.[2]

-

Drying: Dry the purified crystals in a vacuum oven to obtain the final product.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the selective reduction of 2'-hydroxychalcone to the desired propiophenone derivative.

Materials:

-

2'-Hydroxychalcone

-

Palladium on Carbon (10% Pd/C)

-

Dichloromethane (DCM)

-

Hydrogen gas (H₂)

-

Balloon or hydrogenator

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2'-hydroxychalcone (1 mmol) and dichloromethane (10 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (5 mol%) to the solution.

-

Hydrogenation: Seal the flask and flush with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature. For selective reduction of the double bond to the dihydrochalcone, dichloromethane is the preferred solvent.[3]

-

Reaction Monitoring: The reaction progress can be monitored by TLC. The reaction is typically complete within 24 hours.[3]

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of dichloromethane.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel.

III. Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical and Spectroscopic Data of 2'-Hydroxychalcone

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₂ | [4] |

| Molecular Weight | 224.25 g/mol | [4] |

| Appearance | Yellow crystals or powder | [5] |

| Melting Point | 86.0-92.0 °C | [5] |

| ¹H NMR (CDCl₃, ppm) | δ 12.80 (s, 1H, -OH), 7.90-6.94 (m, 11H, Ar-H, -CH=CH-) | [6] |

| ¹³C NMR (CDCl₃, ppm) | δ 191.89, 155.74, 140.90, 138.39, 132.76, 131.80, 129.54, 128.67, 128.62, 122.93, 122.31, 121.00, 116.64 | [7] |

| IR (KBr, cm⁻¹) | 3460 (O-H), 1652 (C=O), 1585 (C=C, aromatic), 1462 (CH=CH) | [8] |

| Yield | 22-85% (Claisen-Schmidt) | [9] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₂ | [10] |

| Molecular Weight | 226.27 g/mol | [10] |

| Appearance | White to yellow crystalline solid | [11] |

| Melting Point | 36-37 °C | |

| ¹H NMR (CCl₄, ppm) | δ 7.6-6.6 (m, 9H, Ar-H), 3.2 (t, 2H, -CH₂-), 2.9 (t, 2H, -CH₂-) | [12] |

| ¹³C NMR | Data not readily available in a consolidated source | |

| IR | Data not readily available in a consolidated source | |

| Yield | Excellent yields reported with Pd/C in DCM | [3] |

IV. Reaction Mechanism and Logic

The following diagrams illustrate the underlying chemical principles of the synthesis.

References

- 1. ajrconline.org [ajrconline.org]

- 2. benchchem.com [benchchem.com]

- 3. digibuo.uniovi.es [digibuo.uniovi.es]

- 4. 2'-Hydroxychalcone | C15H12O2 | CID 638276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L13937.14 [thermofisher.com]

- 6. (E)-2'-hydroxychalcone (888-12-0) 1H NMR spectrum [chemicalbook.com]

- 7. 2-HYDROXYCHALCONE(42224-53-3) 1H NMR spectrum [chemicalbook.com]

- 8. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C15H14O2 | CID 77052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 12. spectrabase.com [spectrabase.com]